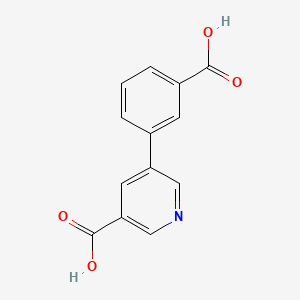

5-(3-Carboxyphenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVZYGPMEZNLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687439 | |

| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-89-9 | |

| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(3-Carboxyphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(3-Carboxyphenyl)nicotinic acid, a pyridine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and its potential therapeutic applications. The guide is designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this compound for novel therapeutic interventions.

Introduction and Chemical Identity

This compound is a bifunctional molecule featuring a nicotinic acid core substituted with a carboxyphenyl group. This structural arrangement presents multiple opportunities for molecular interactions, making it a compelling scaffold for the design of novel therapeutic agents. Its formal identification is crucial for regulatory and research documentation.

CAS Number: 1261976-89-9[1][2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C13H9NO4 | [1][5] |

| Molecular Weight | 243.21 g/mol | [1][5] |

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 87.5 Ų | [4] |

| Complexity | 331 | [4] |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and excellent yields.[2] The reaction couples a boronic acid with an organohalide, catalyzed by a palladium complex.

For the synthesis of the target molecule, the key starting materials are 5-bromonicotinic acid and 3-carboxyphenylboronic acid. The general reaction scheme is as follows:

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

5-bromonicotinic acid

-

3-carboxyphenylboronic acid[5]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium phosphate (K3PO4)

-

N,N-Dimethylformamide (DMF), degassed

-

Water, deionized and degassed

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1 equivalent), 3-carboxyphenylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).

-

Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the more expensive 5-bromonicotinic acid. Potassium phosphate is an effective base for this transformation.

-

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). Subsequently, add degassed DMF and water (4:1 v/v) via syringe.

-

Trustworthiness: Degassing the solvent by sparging with an inert gas for 20-30 minutes is crucial to remove dissolved oxygen, which can deactivate the catalyst and lead to side reactions.

-

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1 M HCl. This will precipitate the dicarboxylic acid product. c. Filter the resulting solid and wash thoroughly with water to remove inorganic salts. d. For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water or purified by column chromatography.

-

Self-Validating System: The precipitation upon acidification is a key indicator of successful product formation, as the dicarboxylic acid is less soluble in acidic aqueous media.

-

Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Potential Applications in Drug Development

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia.[6] It favorably modulates blood lipid profiles by reducing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[6] The mechanism of action involves the activation of a specific G protein-coupled receptor, GPR109A (also known as HM74A).[7][8]

This compound, as a derivative of nicotinic acid, holds potential as a novel therapeutic agent with modulated pharmacological properties. The additional carboxyphenyl group can influence its binding affinity and selectivity for GPR109A or other receptors, potentially leading to improved efficacy or a different side-effect profile.

Hypothesized Signaling Pathway

The activation of GPR109A by nicotinic acid and its derivatives initiates a signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes. A simplified representation of this pathway is shown below.

Caption: Hypothesized GPR109A signaling cascade upon ligand binding.

The structural modifications in this compound could be explored for:

-

Enhanced Potency: The carboxyphenyl moiety could provide additional binding interactions within the GPR109A binding pocket, leading to increased potency.

-

Improved Pharmacokinetics: The dicarboxylic acid nature of the molecule will influence its absorption, distribution, metabolism, and excretion (ADME) properties, which could be optimized for a better therapeutic profile.

-

Reduced Side Effects: The notorious flushing effect of nicotinic acid is mediated by prostaglandins.[6] Structural modifications may alter the downstream signaling, potentially reducing this side effect while retaining the therapeutic benefits.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry. Its synthesis is readily achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. Its structural similarity to nicotinic acid suggests a potential role as a modulator of lipid metabolism through the GPR109A pathway. This guide provides the essential technical information to empower scientists to further investigate the therapeutic potential of this and related compounds.

References

-

1261976-89-9 this compound - CASNU.COM. (n.d.). Retrieved from [Link]

-

Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. (2026, January 6). Retrieved from [Link]

-

Lorenzen, A., et al. (2001). Characterization of a G protein-coupled receptor for nicotinic acid. Molecular Pharmacology, 59(2), 349-355. Retrieved from [Link]

-

Pike, A. W. (2005). The Power of Suzuki Coupling: Sourcing 4-Carboxyphenylboronic Acid. PharmaChem, 4(3), 23-27. Retrieved from [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved from [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). Retrieved from [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022, January 20). Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(3), 567-578. Retrieved from [Link]

-

Shoman, M. E., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 673-686. Retrieved from [Link]

-

Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC - NIH. (2009). Retrieved from [Link]

-

Nicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Showing metabocard for Nicotinic acid (HMDB0001488) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. (2022, July 7). Retrieved from [Link]

-

Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355. Retrieved from [Link]

Sources

- 1. This compound | 1261976-89-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a G protein-coupled receptor for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Carboxyphenyl)nicotinic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 5-(3-Carboxyphenyl)nicotinic Acid

Abstract

This compound (CAS No. 1261976-89-9) is a rigid, bi-aryl dicarboxylic acid built upon a nicotinic acid (Vitamin B3) framework. Its structure, featuring a pyridine ring linked to a benzoic acid moiety, presents multiple coordination sites—two carboxyl groups and a pyridine nitrogen—making it a molecule of significant interest for researchers in materials science and medicinal chemistry. Primarily utilized as a multitopic organic linker, its specific geometry is highly conducive to the rational design and synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers. This guide provides a detailed examination of its molecular structure, discusses methods for its structural verification, outlines a robust synthetic strategy, and explores its principal applications, with a focus on its role in the development of advanced porous materials.

Introduction

Nicotinic acid, a form of Vitamin B3, is a fundamental pyridine-based molecule essential for cellular metabolism.[1][2] Its derivatives are a cornerstone of extensive research, leading to a wide array of compounds with diverse therapeutic and material applications.[3] this compound is a sophisticated derivative that combines the nicotinic acid scaffold with isophthalic acid, resulting in a non-linear, tridentate ligand. The precise 120-degree disposition of the carboxyl groups on the phenyl ring, combined with the pyridine's own functional groups, pre-organizes the molecule for creating complex, three-dimensional superstructures. This guide serves as a technical resource for scientists, offering foundational knowledge and practical insights into the synthesis and application of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of this compound consists of a pyridine ring substituted at the 3-position with a carboxyl group and at the 5-position with a phenyl ring, which itself is substituted at its 3-position with a second carboxyl group. This arrangement results in a V-shaped, rigid molecule. The key structural features are:

-

Pyridine Core: A nitrogen-containing heterocycle that provides a potential metal coordination site.

-

Nicotinic Acid Moiety: The carboxyl group at position 3 of the pyridine ring.

-

Isophthalic Acid Moiety: The phenyl ring with a carboxyl group at the meta-position relative to the pyridine linkage.

-

Bi-aryl Linkage: The C-C single bond between the two aromatic rings allows for some rotational freedom, though steric hindrance can favor a non-planar conformation.

Physicochemical Data Summary

The key physicochemical and computed properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-(3-carboxyphenyl)pyridine-3-carboxylic acid | [4] |

| CAS Number | 1261976-89-9 | [5] |

| Molecular Formula | C₁₃H₉NO₄ | [5] |

| Molecular Weight | 243.21 g/mol | [5] |

| Topological Polar Surface Area | 87.5 Ų | [4] |

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of this compound after synthesis is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the structural features identified by the others.

-

¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, the proton NMR spectrum is expected to show a complex pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the seven protons on the two rings. The two carboxylic acid protons would appear as broad singlets significantly downfield (>10 ppm). The specific splitting patterns (doublets, triplets, and singlets) and their coupling constants would be definitive proof of the 3,5-substitution on the pyridine ring and the meta-substitution on the phenyl ring.

-

FT-IR Spectroscopy: Infrared spectroscopy is ideal for confirming the presence of the key functional groups. Expected characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp, strong peak around 1700 cm⁻¹ (C=O stretch of the carboxyl group), and multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N aromatic ring stretches.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, which should match the calculated exact mass of C₁₃H₉NO₄ (243.0532 Da). This measurement confirms the molecular formula with high confidence.

Synthesis and Purification

While numerous methods exist for derivatizing nicotinic acid, the synthesis of a bi-aryl structure like this compound necessitates a carbon-carbon bond-forming reaction.[6] The most logical and widely adopted strategy for this transformation is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Retrosynthetic Analysis & Strategy

The core challenge is the formation of the bond between C5 of the pyridine and C1 of the phenyl ring. A retrosynthetic analysis points to a Suzuki coupling between a halogenated nicotinic acid derivative and a phenylboronic acid derivative.

Causality Behind Experimental Choices: To ensure the reaction proceeds efficiently and to avoid undesirable side reactions, the carboxylic acid groups must be protected, typically as esters (e.g., methyl or ethyl esters). Carboxylic acids can interfere with the catalytic cycle of palladium-catalyzed reactions by reacting with the basic conditions required. Esterification is a simple and reversible protection strategy. The choice of a bromine-substituted nicotinic acid ester and a boronic acid-substituted benzoate ester provides readily available, stable starting materials for the key coupling step.

Proposed Synthetic Protocol

This protocol is a robust, multi-step process designed for high purity and yield. Each stage's success is monitored by Thin-Layer Chromatography (TLC), and the final product is validated by the spectroscopic methods detailed in Section 2.3.

Step 1: Protection of Starting Materials (Esterification)

-

Reactant A: Convert commercially available 5-bromonicotinic acid to methyl 5-bromonicotinate by refluxing with methanol and a catalytic amount of sulfuric acid.

-

Reactant B: Convert commercially available 3-carboxyphenylboronic acid to its methyl ester derivative using the same esterification method.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Combine equimolar amounts of methyl 5-bromonicotinate and the methyl 3-(boronic acid)benzoate in a reaction vessel.

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

De-gas the mixture thoroughly with an inert gas (argon or nitrogen).

-

Add the palladium catalyst (e.g., 3-5 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]).

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to isolate the diester intermediate.

Step 3: Deprotection (Saponification)

-

Dissolve the purified diester intermediate in a mixture of THF/methanol.

-

Add an excess of aqueous sodium hydroxide (NaOH) solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms (typically pH ~2-3).

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound via a Suzuki coupling workflow.

Applications in Research and Development

The primary and most promising application of this compound is as a designer ligand for the construction of Metal-Organic Frameworks (MOFs).[7][8]

A Tridentate Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the geometry of the metal center and the organic linker.

Why this compound is an Excellent MOF Linker:

-

Multitopic Coordination: It possesses three distinct points for metal coordination: the two carboxylate groups and the pyridine nitrogen. This allows for the formation of highly connected and stable 3D networks.

-

Structural Rigidity: The bi-aryl core is rigid, which helps in the formation of well-defined, predictable framework structures rather than amorphous polymers.

-

Defined Geometry: The specific angles between the coordinating groups are not linear, promoting the formation of complex and often porous topologies that are difficult to achieve with simple linear linkers like terephthalic acid.[9]

-

Chemical Functionality: The uncoordinated nitrogen atom of the pyridine ring can be exposed within the pores of the resulting MOF, offering a Lewis basic site that can be used for applications in catalysis or selective gas adsorption.

The use of related substituted nicotinic acids, such as 5-bromonicotinic acid, has already been shown to produce MOFs with interesting magnetic and gas purification properties, underscoring the potential of this class of ligands.[10]

Conceptual Role in MOF Assembly

The diagram below illustrates the logical role of this compound as a structural node in a hypothetical MOF, connecting multiple metal centers to build a porous framework.

Caption: Conceptual role of the molecule as a tridentate linker connecting metal (M) centers.

Conclusion

This compound is a highly functionalized molecule with a well-defined, rigid structure. While its direct biological applications are still under exploration, its true value for the scientific community lies in its role as a sophisticated building block. The combination of multiple, geometrically distinct coordination sites makes it an ideal candidate for the bottom-up construction of advanced materials like MOFs. The synthetic route, though multi-step, relies on robust and well-understood chemical reactions, making the molecule accessible for research in materials design, catalysis, and gas storage.

References

-

Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity . Diyala Journal of Pure Science. Available at: [Link]

-

Novel Metal organic Framework Compound Pb(C5H4NCOO)2 Showing One dimensional Channel Defined as Four Leads and Four Nicotinic Ac . Chinese Journal of Luminescence. Available at: [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 . PubChem. Available at: [Link]

-

Nicotinic acid . Wikipedia. Available at: [Link]

-

Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) . SIELC Technologies. Available at: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications . National Institutes of Health (NIH). Available at: [Link]

-

Nicotinic acid derivatives: Application and uses, review . ResearchGate. Available at: [Link]

- Synthesis of nicotinic compounds. Google Patents.

-

New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity . PubMed. Available at: [Link]

-

A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties . CrystEngComm (RSC Publishing). Available at: [Link]

-

Three-dimensional Open Frameworks Based on cobalt(II) and nickel(II) M-Pyridinecarboxylates . PubMed. Available at: [Link]

-

Novel metal-organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H-2 purification capabilities . ResearchGate. Available at: [Link]

-

The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review . National Institutes of Health (NIH). Available at: [Link]

-

Showing metabocard for Nicotinic acid (HMDB0001488) . Human Metabolome Database. Available at: [Link]

-

PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID . Bangladesh Journals Online. Available at: [Link]

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1261976-89-9 [chemicalbook.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. Three-dimensional open frameworks based on cobalt(II) and nickel(II) m-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Carboxyphenyl)nicotinic Acid

This guide provides a comprehensive overview of the synthesis and characterization of 5-(3-carboxyphenyl)nicotinic acid, a key biaryl scaffold valuable in medicinal chemistry and materials science. We will delve into a field-proven synthetic methodology, emphasizing the rationale behind procedural choices, and detail the analytical techniques required for structural verification and purity assessment.

Introduction: The Significance of this compound

This compound is a heteroaromatic biaryl dicarboxylic acid. Its structure, featuring a pyridine ring linked to a phenyl ring, both substituted with carboxylic acid groups, makes it a versatile building block. The pyridine nitrogen offers a site for hydrogen bonding and potential coordination with metal centers, while the two carboxylic acid groups provide handles for forming amides, esters, or for constructing metal-organic frameworks (MOFs) and polymers. These structural features are highly sought after in drug development, where such scaffolds are integral to molecules targeting a range of therapeutic areas, including kinase and poly(ADP-ribose) polymerase (PARP) inhibition[1].

The most reliable and widely adopted method for constructing the core biaryl structure of this molecule is the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction provides a powerful and efficient means of forming carbon-carbon bonds between sp²-hybridized centers.[3][4]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved by the palladium-catalyzed cross-coupling of 5-bromonicotinic acid and 3-carboxyphenylboronic acid. This approach is a cornerstone of modern organic synthesis due to its high efficiency and tolerance for a wide variety of functional groups.[2][5]

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction involves a catalytic cycle that systematically couples an organohalide with an organoboron compound.[3]

-

Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (5-bromonicotinic acid), forming a palladium(II) intermediate.

-

Transmetalation : The organoboron species (3-carboxyphenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide in a step called transmetalation.

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust, solution-phase method adapted from established procedures for coupling similar substrates.[2][6]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Role |

| 5-Bromonicotinic acid | 202.01 | 1.0 | 202 mg | Aryl Halide |

| 3-Carboxyphenylboronic acid | 165.94 | 1.2 | 199 mg | Organoboron Reagent[6][7] |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 (5 mol%) | 58 mg | Catalyst[2][6] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg | Base[6] |

| Toluene/Ethanol/Water (4:1:1) | - | - | 20 mL | Solvent System[6] |

| Ethyl Acetate | - | - | As needed | Extraction Solvent |

| Brine | - | - | As needed | Washing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |

Workflow Diagram:

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Procedure:

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (202 mg, 1.0 mmol), 3-carboxyphenylboronic acid (199 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).[2][6]

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas, such as Argon. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.[2]

-

Catalyst and Solvent Addition : Under the positive pressure of Argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol). Subsequently, add the degassed solvent mixture (20 mL of Toluene/Ethanol/Water, 4:1:1) via syringe.[2][6]

-

Reaction Execution : Immerse the flask in a preheated oil bath set to 90 °C and stir the mixture vigorously for 7-12 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, acidify the reaction mixture to a pH of ~2-3 with 2M HCl. This step ensures that both carboxylic acid groups are protonated, facilitating extraction into an organic solvent.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.[2]

-

Washing and Drying : Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound as a solid.[2]

Causality Behind Experimental Choices

-

Aryl Partners : 5-Bromonicotinic acid is an excellent substrate as the bromine atom on the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions.[1] 3-Carboxyphenylboronic acid is a commercially available and reactive organoboron partner.[6][7]

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[2][6]

-

Base : A base is essential for the activation of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[3][4] Potassium carbonate is a moderately strong base that is effective in this transformation.[6]

-

Solvent System : A multiphasic solvent system like toluene/ethanol/water is often used to ensure adequate solubility for the organic substrates (5-bromonicotinic acid), the boronic acid, and the inorganic base.[6]

Physicochemical Characterization

Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques provides a unique molecular "fingerprint."[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[8] For dicarboxylic acids, it provides distinct, identifiable absorption bands.[8][9]

-

O-H Stretch : A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch : A strong, sharp absorption band should appear around 1700-1680 cm⁻¹. This peak is indicative of the carbonyl group in the carboxylic acid.[10]

-

C-O Stretch : A medium intensity band is expected in the 1320-1210 cm⁻¹ region, corresponding to the C-O stretching vibration.[8]

-

Aromatic C=C and C-H Stretches : Bands corresponding to the aromatic ring C=C stretching will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the protons on both aromatic rings.

-

Pyridine Ring Protons : The protons on the nicotinic acid ring are expected to be in the downfield region (δ 8.0-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group.[11]

-

Phenyl Ring Protons : The protons on the 3-carboxyphenyl ring will appear in the aromatic region (δ 7.5-8.5 ppm).

-

Carboxylic Acid Protons : The two acidic protons of the carboxyl groups will typically appear as a broad singlet far downfield (δ 12.0-13.0 ppm), though this signal may not always be observed depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity.

-

Molecular Formula : C₁₃H₉NO₄

-

Molecular Weight : 243.22 g/mol

-

Expected Ion Peak : Using electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 244.05 or the deprotonated ion [M-H]⁻ at m/z 242.04.[12][13]

Table 2: Summary of Expected Characterization Data

| Technique | Feature | Expected Result |

| FTIR | O-H stretch (acid) | 3300-2500 cm⁻¹ (broad) |

| C=O stretch (acid) | ~1700-1680 cm⁻¹ (strong) | |

| C-O stretch (acid) | ~1320-1210 cm⁻¹ (medium) | |

| ¹H NMR | Pyridine Protons (H-2, H-4, H-6) | δ 8.0-9.5 ppm |

| Phenyl Protons | δ 7.5-8.5 ppm | |

| Carboxylic Acid Protons | δ 12.0-13.0 ppm (broad) | |

| Mass Spec (ESI) | Molecular Weight | 243.22 g/mol |

| [M+H]⁺ | m/z 244.05 | |

| [M-H]⁻ | m/z 242.04 |

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The rationale for the selection of reagents and conditions has been explained to provide a deeper understanding of the synthetic process. Furthermore, a comprehensive suite of analytical techniques has been detailed to ensure the unambiguous characterization and verification of the final product. By following these protocols, researchers, scientists, and drug development professionals can confidently synthesize and validate this important chemical intermediate for their research and development endeavors.

References

- Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids. Benchchem.

- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem.

- What is 3-Carboxyphenylboronic acid and its role in Suzuki coupling reaction?. Guidechem.

- FTIR-ATR spectroscopy of dicarboxylic acids. A) FTIR spectra from 4000... ResearchGate.

- Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. IntechOpen.

- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.

- Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. ACS Publications.

- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.

- Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. ACS Publications.

- A Head-to-Head Battle in Suzuki-Miyaura Coupling: Methyl 3-boronobenzoate vs. 3-carboxyphenylboronic acid. Benchchem.

- An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions. Physical Chemistry Chemical Physics (RSC Publishing).

- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.

- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Benchchem.

- FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3... ResearchGate.

- This compound | 1261976-89-9. ChemicalBook.

- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.

- Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... ResearchGate.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki reaction. Wikipedia.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database.

- synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Science.

- Synthesis of nicotinic acid derivative 5a. ResearchGate.

- Nicotinic acid(59-67-6) 1H NMR spectrum. ChemicalBook.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- msbnk-lcsb-lu048801. MassBank.

- Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. Creative Proteomics.

- Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange.

- Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.

- GNPS Library Spectrum CCMSLIB00005759310. UCSD/CCMS.

- Synthesis of nicotinic compounds. Google Patents.

- Proton NMR Spectrum for Nicotinic Acid. ECHEMI.

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.

- Vitamin B3 and Metabolites(Niacin). MLabs.

- Nicotinic Acid | C6H5NO2. PubChem.

- Showing metabocard for Nicotinic acid (HMDB0001488). Human Metabolome Database.

- PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. Bangladesh Journals Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 5-(3-Carboxyphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern chemical synthesis, the strategic design of molecular building blocks is paramount. This compound emerges as a compound of significant interest, positioned at the intersection of materials science and medicinal chemistry. Its rigid, angular diaryl structure, featuring two carboxylic acid moieties and a pyridine nitrogen atom, presents a trifecta of functionalities. This guide provides an in-depth exploration of this molecule, moving beyond a simple datasheet to offer a Senior Application Scientist's perspective on its synthesis, characterization, and untapped potential. While publicly available experimental data on this specific molecule is nascent, this paper aims to provide a robust framework for its synthesis and analysis, empowering researchers to unlock its capabilities.

Core Molecular Identity and Physicochemical Properties

This compound is a bi-aryl dicarboxylic acid. The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) scaffold functionalized at the 5-position with a 3-carboxyphenyl group. This arrangement provides a V-shaped, ditopic linker that is of particular interest in supramolecular chemistry.

Caption: Chemical Structure of this compound.

Key Identifiers and Computed Data

While extensive experimental data is not yet prevalent in the literature, the fundamental properties and identifiers are well-defined. The following table summarizes these core attributes.

| Property | Value | Source |

| IUPAC Name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | - |

| CAS Number | 1261976-89-9 | [1][2] |

| Molecular Formula | C₁₃H₉NO₄ | [1] |

| Molecular Weight | 243.22 g/mol | |

| Hydrogen Bond Donors | 2 | [1] (Computed) |

| Hydrogen Bond Acceptors | 5 | [1] (Computed) |

| Rotatable Bond Count | 2 | [1] (Computed) |

| Topological Polar Surface Area | 87.5 Ų | [1] (Computed) |

| XLogP3 | 1.5 | [1] (Computed) |

Predicted Physicochemical Properties

Expertise & Experience Insight: The absence of reported experimental values for melting point and solubility necessitates predictive analysis based on the molecule's structure.

-

Melting Point: Due to the rigid aromatic structure, crystalline nature, and strong intermolecular hydrogen bonding potential from the two carboxylic acid groups, a high melting point, likely exceeding 300 °C, is anticipated. This is a common characteristic of aromatic dicarboxylic acids.

-

Solubility: The molecule's polarity suggests poor solubility in non-polar solvents (e.g., hexanes, toluene). It is expected to exhibit limited solubility in polar protic solvents like water and ethanol at neutral pH. However, its solubility will significantly increase in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). As a di-acid, it will readily dissolve in aqueous basic solutions (e.g., NaOH, NaHCO₃) through the formation of its carboxylate salt.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach

Authoritative Grounding: The formation of the C-C bond between the two aromatic rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling stands out as the method of choice due to its mild reaction conditions, high functional group tolerance (importantly, tolerance of the acidic protons), and the commercial availability of the necessary starting materials.[3][4][5][6]

The core transformation involves the reaction of 5-bromonicotinic acid with 3-carboxyphenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Solution-Phase)

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of similar substrates.[3][4]

Trustworthiness: Each step is designed for optimal yield and purity, with explanations for key choices. The use of an inert atmosphere, for instance, is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Preparation:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive bromo-precursor. The base is essential for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

-

-

Solvent and Catalyst Addition:

-

Under a positive pressure of inert gas, add a degassed solvent (e.g., a mixture of DMF and water, or toluene/ethanol/water) via syringe. The solvent choice often requires optimization but should be capable of dissolving the reagents, particularly the base.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution:

-

Place the sealed flask in a pre-heated oil bath at 80-100 °C.

-

Stir the mixture vigorously for 12-24 hours. Reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting 5-bromonicotinic acid is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3. This step protonates the carboxylate groups, causing the product to precipitate out of the aqueous phase.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid sequentially with water to remove inorganic salts, followed by a small amount of a cold organic solvent (like diethyl ether or cold ethanol) to remove non-polar impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMSO/water) to yield the pure this compound.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic procedure. A multi-technique approach is required.

Caption: Workflow for the structural verification of the final product.

Predicted Spectroscopic Signatures

Expertise & Experience Insight: While experimental spectra for this specific molecule are not available in public databases, we can reliably predict the key features based on its constituent parts and established spectroscopic principles.

3.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum (typically run in DMSO-d₆ to ensure solubility) is expected to show distinct signals for the seven aromatic protons.

-

Nicotinic Acid Ring Protons: Three protons in the downfield region (typically δ 8.5-9.2 ppm). The proton at position 2 (between the two nitrogen atoms) will likely be the most downfield and appear as a doublet. The protons at positions 4 and 6 will also show characteristic splitting patterns (e.g., doublet of doublets).

-

Phenyl Ring Protons: Four protons in the aromatic region (typically δ 7.5-8.5 ppm). Their splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.

-

Carboxylic Acid Protons: Two very broad singlets, typically at δ > 12 ppm, which may exchange with residual water in the solvent.

3.1.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad band, characteristic of H-bonded dimers.[7] |

| ~3100 - 3000 | Aromatic C-H Stretch | Multiple weak to medium sharp peaks.[7] |

| 1720 - 1680 | C=O Stretch (Carboxylic Acid) | Strong, sharp absorption.[7] |

| 1600 - 1450 | Aromatic C=C Stretch | Multiple medium to strong bands.[7] |

| ~1300 | C-O Stretch / O-H Bend | Medium intensity bands in the fingerprint region.[7] |

3.1.3 High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental formula, HRMS is indispensable.

-

Expected Mass (ESI+): [C₁₃H₉NO₄ + H]⁺ = 244.0553 m/z

-

Expected Mass (ESI-): [C₁₃H₉NO₄ - H]⁻ = 242.0408 m/z

Obtaining a mass value within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass provides high confidence in the assigned molecular formula.

Potential Applications and Future Research Directions

The true value of a molecule like this compound lies in its potential. Its structure is not merely an academic curiosity but a platform for innovation.

Ligand for Metal-Organic Frameworks (MOFs)

The molecule is an archetypal V-shaped dicarboxylate linker. This geometry is highly sought after in the design of porous crystalline materials.

-

Rationale: When coordinated with metal ions or clusters (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), it can form 3D frameworks with defined pore structures. The angular nature of the linker can lead to complex and potentially novel network topologies.

-

Potential Uses: Such MOFs could be investigated for applications in:

-

Gas Storage and Separation: Tailoring pore size and surface chemistry for selective adsorption of gases like CO₂, H₂, or methane.

-

Catalysis: Incorporating catalytically active metal sites within the framework.

-

Sensing: Designing frameworks that exhibit a change in properties (e.g., fluorescence) upon binding to specific analytes.

-

Scaffold in Medicinal Chemistry

The bi-aryl nicotinic acid core is a privileged structure in drug discovery.

-

Rationale: The rigid backbone provides a well-defined spatial orientation for appended functional groups, which is crucial for precise interaction with biological targets. The two carboxylic acid groups and the pyridine nitrogen serve as versatile handles for further derivatization to modulate properties like solubility, cell permeability, and target binding affinity.

-

Potential Therapeutic Areas: Derivatives could be explored in areas where nicotinic acid analogs have shown promise, including metabolic diseases and oncology.

Future Work: A Call for Experimental Exploration

This guide provides the synthetic and analytical blueprint for this compound. The next critical phase is comprehensive experimental validation. Future research should focus on:

-

Scaling Synthesis: Optimizing the described Suzuki-Miyaura coupling for larger-scale production.

-

Full Characterization: Obtaining and publishing definitive experimental data for its melting point, solubility in various solvents, and full spectroscopic analysis (NMR, IR, MS).

-

Crystal Engineering: Determining its single-crystal X-ray diffraction structure to understand its solid-state packing and conformation.

-

Exploratory MOF Synthesis: Systematically reacting the ligand with a variety of metal precursors to discover new MOFs and characterize their structures and properties.

References

- Fernández, S., et al. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 41(18), 3381-3384. [ResearchGate Link, full text may require request: https://www.researchgate.

-

PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Materials, 15(24), 9089. Available at: [Link]

Sources

An In-depth Technical Guide to 5-(3-Carboxyphenyl)nicotinic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3-carboxyphenyl)nicotinic acid, a unique bifunctional molecule featuring a nicotinic acid core substituted with a carboxyphenyl group. Due to the limited direct research on this specific compound, this document adopts a scaffold-centric approach, leveraging established principles of organic synthesis, medicinal chemistry, and pharmacology related to nicotinic acid and biaryl carboxylic acids to project its properties, potential derivatives, and applications.

Core Compound Analysis: this compound

Chemical Structure and Properties

This compound (CAS RN: 1261976-89-9) is a biaryl dicarboxylic acid with the molecular formula C₁₃H₉NO₄ and a molecular weight of 243.22 g/mol .[1][2] The structure consists of a pyridine-3-carboxylic acid (nicotinic acid) moiety linked at the 5-position to a benzoic acid (isophthalic acid) moiety at its 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261976-89-9 | [1][3] |

| Molecular Formula | C₁₃H₉NO₄ | [3] |

| Molecular Weight | 243.22 | [2] |

| Predicted LogP | 1.5 - 2.5 | (Estimated) |

| Predicted pKa | ~3.5-4.5 (nicotinic acid), ~3.5-4.5 (benzoic acid) | (Estimated) |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Inferred) |

The presence of two carboxylic acid groups with similar predicted pKa values suggests that the molecule will exist in various protonation states depending on the pH of the environment. This property is critical for its potential biological activity, as it influences solubility, membrane permeability, and interactions with biological targets.

Synthesis Strategies

A proposed synthetic route is outlined below:

Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

-

Esterification of Starting Materials: To prevent unwanted side reactions, the carboxylic acid groups of 5-bromonicotinic acid and 3-carboxyphenylboronic acid are first protected, typically as methyl or ethyl esters.

-

Coupling Reaction:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 5-bromonicotinic acid ester (1.0 eq.), the 3-(alkoxycarbonyl)phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the mixture with stirring (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification of the Diester Intermediate:

-

Once the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diester by column chromatography on silica gel.

-

-

Hydrolysis to the Final Product:

-

Dissolve the purified diester in a suitable solvent mixture (e.g., THF/water).

-

Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the dicarboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purification and Characterization

Purification:

-

Recrystallization: For purification of the final product, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be employed.

-

Preparative HPLC: For obtaining high-purity material for biological testing, reversed-phase preparative high-performance liquid chromatography (HPLC) is a suitable method.

Characterization:

The structure and purity of this compound and its derivatives would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the substitution pattern of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point: The melting point is a useful indicator of purity.

Derivatives of this compound: A Gateway to Novel Chemical Space

The two carboxylic acid groups on the this compound scaffold provide versatile handles for the synthesis of a wide range of derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical and pharmacokinetic properties.

Derivatization of the Carboxylic Acid Groups

The carboxylic acid moieties can be converted into various functional groups, including esters, amides, and bioisosteres.

2.1.1. Ester and Amide Derivatives

Standard coupling reactions can be employed to synthesize ester and amide derivatives. For example, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides with a diverse library of amines.

Caption: General derivatization pathways for this compound.

2.1.2. Carboxylic Acid Bioisosteres

In drug design, carboxylic acids can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[5][6] Replacing one or both carboxylic acid groups with bioisosteres can address these issues while maintaining the desired biological activity.[1][5][6]

Table 2: Potential Carboxylic Acid Bioisosteres for Derivatization

| Bioisostere | Rationale |

| Tetrazole | Mimics the acidity and hydrogen bonding properties of a carboxylic acid with improved metabolic stability. |

| Hydroxamic Acid | Can chelate metal ions in enzyme active sites and has similar acidic properties.[1] |

| N-Acylsulfonamide | Can act as a hydrogen bond donor and acceptor, with increased lipophilicity compared to a carboxylic acid.[7] |

| Isoxazolol | Provides an acidic proton and can participate in similar interactions as a carboxylate.[7] |

Modification of the Aromatic Rings

Further diversification can be achieved by introducing substituents onto the pyridine and/or phenyl rings of the starting materials prior to the Suzuki coupling. This allows for the exploration of a wider chemical space and the investigation of how electronic and steric effects influence biological activity.

Potential Applications and Biological Activity

While direct pharmacological data for this compound is scarce, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.

Nicotinic Acid Receptor (GPR109A) Modulation

Nicotinic acid is a well-known agonist of the G protein-coupled receptor GPR109A (also known as HM74A), which mediates its anti-lipolytic effects.[8] It is plausible that this compound and its derivatives could also interact with this receptor. The substitution at the 5-position could modulate the affinity and efficacy at GPR109A, potentially leading to compounds with improved therapeutic profiles for dyslipidemia.[9][10]

Caption: Simplified GPR109A signaling pathway potentially modulated by nicotinic acid derivatives.

Enzyme Inhibition

The dicarboxylic acid structure of this compound makes it a candidate for interacting with the active sites of various enzymes, particularly those that bind dicarboxylate substrates or cofactors. Nicotinic acid derivatives have been explored as inhibitors of various enzymes, including α-amylase and α-glucosidase.

Anti-inflammatory and Anticancer Activity

Numerous studies have reported the anti-inflammatory and anticancer properties of various nicotinic acid derivatives.[11][12] The mechanisms often involve the modulation of inflammatory signaling pathways or the inhibition of kinases involved in cancer cell proliferation. The unique three-dimensional structure of this compound and its derivatives could lead to novel interactions with biological targets in these disease areas.

GABA Receptor Modulation

Some analogs of nicotinic acid have been shown to act as agonists at GABA(A) receptors.[13] The introduction of the carboxyphenyl group could influence the binding and activity at these important central nervous system targets.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its bifunctional nature offers a wealth of opportunities for the synthesis of diverse chemical libraries. The key to unlocking its potential lies in a systematic approach to its synthesis and derivatization, coupled with a broad-based pharmacological screening strategy.

Future research should focus on:

-

Development of a robust and scalable synthesis for this compound.

-

Creation of a diverse library of derivatives by modifying the carboxylic acid groups and the aromatic rings.

-

Screening of these derivatives against a panel of relevant biological targets, including GPR109A, various enzymes, and receptors involved in inflammation and cancer.

-

Detailed structure-activity relationship studies to guide the optimization of lead compounds.

References

- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

- de Ruiter, A., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3245.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- Janssen, F. J., & van der Gen, A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3245.

- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.

- Chen, Y. F., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & medicinal chemistry, 18(1), 113-120.

-

Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

-

1261976-89-9 this compound. (n.d.). CASNU.COM. Retrieved from [Link]

- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017).

- Panek, D., et al. (2022).

- Pike, N. B. (2008). Nicotinic acid: pharmacological effects and mechanisms of action.

- Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (2004). Letters in Drug Design & Discovery, 1(1), 59-64.

- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2006). Tetrahedron Letters, 47(36), 6359-6362.

- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. International Journal of Molecular Sciences, 24(3), 2095.

- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010). Analytical and Bioanalytical Chemistry, 397(8), 3467-3477.

- Gille, A., et al. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 154(6), 1165-1174.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry, 87(21), 14389-14399.

- Smith, C. J., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(18), 4814-4817.

- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

- Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrex

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-12.

- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (2013).

- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. (2014). European journal of medicinal chemistry, 84, 457-465.

- The structures of nicotinic acid and its deriv

- Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. (2024). Molecules, 29(1), 229.

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). Organic Letters, 25(39), 7208-7213.

- 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. (2013). Future medicinal chemistry, 5(17), 2037-2056.

- Synthesis and characterization of some new twin drugs having substituted pyridines. (2013). Der Pharma Chemica, 5(4), 147-152.

-

Wikipedia. (2024). Dinicotinic acid. Retrieved from [Link]

- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2021). Molecules, 26(11), 3195.

- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. (2022). Molecules, 27(19), 6649.

- Process for producing pyridine carboxylic acids. (2013).

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry, 87(21), 14389-14399.

- Synthesis and Pharmacological Evaluation of 5-dialkylaminomethyl-2-amino-2-oxazolines as H1-antagonists. (2001). Journal of Pharmacy and Pharmacology, 53(7), 923-927.

- [Crystallized N-methyl-o-dihvdro-nicotinic acid amide]. (1950). Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 285(3-4), 156-160.

- Process for purification of boronic acid and its derivatives. (2011).

Sources

- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 5-(3-Carboxyphenyl)nicotinic acid

An In-depth Technical Guide on the Spectroscopic Analysis of 5-(3-Carboxyphenyl)nicotinic acid

This document serves as a comprehensive technical guide for the spectroscopic characterization of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this guide provides a deep dive into the core analytical techniques required to elucidate and confirm the structure, purity, and electronic properties of this molecule. The narrative emphasizes the rationale behind experimental choices and data interpretation, reflecting field-proven insights and ensuring a robust, self-validating analytical workflow.

Preamble: The Structural and Functional Significance

This compound (Molecular Formula: C₁₃H₉NO₄, Molecular Weight: 243.22 g/mol ) is a bifunctional aromatic compound featuring both a nicotinic acid (pyridine-3-carboxylic acid) and a benzoic acid moiety.[1][2] This unique architecture makes it a valuable building block in supramolecular chemistry, coordination polymers, and as a potential scaffold in medicinal chemistry. Accurate and comprehensive characterization is the bedrock of its application, ensuring structural integrity and predicting its behavior in complex systems. This guide outlines the synergistic application of key spectroscopic techniques to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Molecular Cartography

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Experience: The choice of a deuterated solvent is the first critical decision. Due to the presence of two carboxylic acid groups, the compound is polar and may have limited solubility in solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice; its high polarity readily dissolves the analyte, and its hydrogen-bonding capabilities slow the chemical exchange of the acidic carboxylic protons, often allowing for their observation as broad singlets at a very downfield chemical shift (δ > 10 ppm).[3]

Trustworthiness through Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

-

Instrumental Setup: Utilize a high-field spectrometer (≥400 MHz) to achieve maximum signal dispersion, which is crucial for resolving the complex spin systems of the two aromatic rings.

-

Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 298 K). A standard one-pulse experiment is typically sufficient.

-

Processing: Apply a standard exponential window function before Fourier transformation to improve the signal-to-noise ratio. Carefully phase and baseline the spectrum.

Authoritative Grounding & Data Interpretation: The spectrum is expected to show seven distinct aromatic proton signals and a broad signal for the two carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid groups. Protons on the nicotinic acid ring are generally more deshielded.[4][5]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

|---|---|---|---|---|

| H-2 (Pyridine) | ~9.1 | d | J ≈ 2.0 | ortho to ring Nitrogen, highly deshielded |

| H-6 (Pyridine) | ~8.8 | dd | J ≈ 5.0, 2.0 | ortho to ring Nitrogen |

| H-4 (Pyridine) | ~8.3 | dt | J ≈ 8.0, 2.0 | para to ring Nitrogen, coupled to H-2, H-5, H-6 |

| Phenyl Protons | 7.6 - 8.2 | m | - | Complex multiplet for the four phenyl protons |

| COOH (x2) | >13.0 | br s | - | Highly deshielded acidic protons, signal disappears on D₂O shake[3] |

Note: Specific assignment of the four phenyl protons requires 2D NMR techniques (e.g., COSY, NOESY).

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR experiment is standard practice. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The chemical shifts are highly diagnostic. Carbonyl carbons of carboxylic acids are significantly deshielded and appear in a characteristic downfield region (160-180 ppm).[3]

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| COOH (Carboxylic Acids) | 165 - 170 | Carbonyl carbons, highly deshielded |

| C-2, C-6 (Pyridine) | 150 - 155 | Carbons adjacent to Nitrogen, deshielded |

| C-4 (Pyridine) | 138 - 145 | Pyridine ring carbon |

| Aromatic C-H | 125 - 135 | Standard region for protonated aromatic carbons |

| Quaternary Carbons (C-C) | 135 - 140 | Carbons at the ring junctions and with COOH substitution |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of the carboxylic acid functional groups. The most telling feature is the extremely broad O-H stretching vibration that arises from extensive intermolecular hydrogen bonding between the carboxylic acid dimers.[3][6] This band is often so broad that it overlaps with the C-H stretching region.

Trustworthiness through Protocol: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Authoritative Grounding & Data Interpretation:

Table 3: Key IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Significance |

|---|---|---|---|

| O-H stretch | 2500 - 3300 | Very broad, strong | Confirms hydrogen-bonded carboxylic acid[6] |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium (often on top of O-H band) | Aromatic C-H bonds |

| C=O stretch | 1680 - 1720 | Strong, sharp | Carbonyl of the carboxylic acids[7][8] |

| C=C / C=N stretch | 1400 - 1610 | Multiple medium-sharp bands | Aromatic ring skeletal vibrations[8] |

| C-O stretch / O-H bend | 1210 - 1320 / 910-950 | Medium, broad | Coupled vibrations within the COOH group[6] |

Logical Workflow for Spectroscopic Confirmation:

Caption: A synergistic workflow for structural verification.

UV-Visible Spectroscopy: Probing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy reveals information about the conjugated π-systems within the molecule. Aromatic compounds exhibit characteristic absorptions corresponding to π → π* transitions.[9][10] The presence of two aromatic rings and electron-withdrawing groups suggests strong absorption in the UV region.

Trustworthiness through Protocol:

-